molecular formula C7H12O2 B13612475 2-(Oxolan-3-yl)propanal CAS No. 1545881-39-7

2-(Oxolan-3-yl)propanal

Cat. No.: B13612475
CAS No.: 1545881-39-7
M. Wt: 128.17 g/mol
InChI Key: NNTVWIONRRWRDL-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)propanal is an organic compound featuring a propanal backbone (CH₃CH₂CHO) substituted with an oxolane (tetrahydrofuran) ring at the third carbon position. This structural motif combines the reactivity of an aldehyde group with the steric and electronic effects of the oxolane ring, making it a versatile intermediate in synthetic chemistry. For instance, propanal derivatives are known to participate in catalytic adsorption processes on metal surfaces, as seen in the chemisorption behavior of propanal on nickel-molybdenum sulfide (NiMoS) catalysts .

Properties

CAS No.

1545881-39-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-(oxolan-3-yl)propanal

InChI

InChI=1S/C7H12O2/c1-6(4-8)7-2-3-9-5-7/h4,6-7H,2-3,5H2,1H3

InChI Key

NNTVWIONRRWRDL-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1CCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)propanal typically involves the reaction of oxirane with propanal under acidic conditions. The reaction proceeds through the opening of the oxirane ring, followed by the formation of the oxolane ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Oxolan-3-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The oxolane ring provides stability and influences the compound’s reactivity .

Comparison with Similar Compounds

3-(Methylthio)propanal

This compound, identified as a key odor-active molecule in peanuts, shares the propanal backbone but substitutes the oxolane ring with a methylthio (-SCH₃) group at the third carbon. Unlike 2-(Oxolan-3-yl)propanal, 3-(methylthio)propanal exhibits strong flavor contributions due to its sulfur-containing moiety, with high odor activity values (OAVs) in both raw and roasted peanuts .

2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal

Patented as an aromatic ingredient, this derivative replaces the oxolane ring with a phenyl group substituted with a prenyl chain. The aromaticity and extended hydrocarbon chain enhance its utility in fragrance formulations, contrasting with the cyclic ether functionality of this compound .

Functional Group Analogs

Propanal (CH₃CH₂CHO)

Unsubstituted propanal serves as a baseline for comparison. This specificity suggests that this compound may exhibit unique catalytic interactions due to its oxolane ring.

Acetone (CH₃COCH₃)

Atmospheric measurements reveal distinct behaviors: acetone exhibits rapid, high-variability spikes linked to anthropogenic sources (e.g., lab exhaust), whereas propanal shows slower, more stable trends . This divergence underscores the influence of functional groups (ketone vs. aldehyde) on environmental persistence.

Application-Specific Comparisons

Flavor and Fragrance Chemistry

The patented 2-(2-(3-methylbut-2-en-1-yl)phenyl)propanal exemplifies how propanal derivatives can be tailored for specific scent profiles .

Catalytic and Adsorption Properties

The oxolane ring may sterically hinder such interactions, altering catalytic pathways .

Data Tables

Table 1. Key Properties of this compound and Analogs

Compound Molecular Weight Functional Groups Key Applications
This compound ~130.14 g/mol Aldehyde, cyclic ether Synthetic intermediates
3-(Methylthio)propanal 104.17 g/mol Aldehyde, thioether Food flavoring
Propanal 58.08 g/mol Aldehyde Catalysis, solvents
Acetone 58.08 g/mol Ketone Solvents, lab reagents

Table 2. Atmospheric Behavior Comparison

Compound Atmospheric Lifetime Key Sources Variability
Propanal Hours Oxidation of hydrocarbons Moderate
Acetone Days Anthropogenic, biogenic High (spiky)

Research Findings

  • Catalytic Specificity : Propanal’s di-sigma adsorption on NiMoS highlights the importance of steric accessibility, which may be reduced in oxolane-substituted analogs .
  • Flavor Chemistry : Sulfur-containing propanal derivatives (e.g., 3-(methylthio)propanal) dominate flavor applications, whereas cyclic ether analogs remain underexplored in this domain .
  • Environmental Impact : Aldehydes like propanal exhibit shorter atmospheric lifetimes than ketones like acetone, emphasizing functional group effects on environmental fate .

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